molecular formula C21H16N2O3S B2429995 4-acetamidophenyl 10H-phenothiazine-10-carboxylate CAS No. 898472-19-0

4-acetamidophenyl 10H-phenothiazine-10-carboxylate

Cat. No.: B2429995
CAS No.: 898472-19-0
M. Wt: 376.43
InChI Key: XHHRBKJTTDZLCB-UHFFFAOYSA-N
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Description

4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine is a heterocyclic compound known for its diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents

Properties

IUPAC Name

(4-acetamidophenyl) phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRBKJTTDZLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 4-acetamidophenol with 10H-phenothiazine-10-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylate ester group in 4-acetamidophenyl 10H-phenothiazine-10-carboxylate is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-mediated hydrolysis :

    4 acetamidophenyl 10H phenothiazine 10 carboxylate+NaOH10H phenothiazine 10 carboxylic acid+4 acetamidophenol\text{4 acetamidophenyl 10H phenothiazine 10 carboxylate}+\text{NaOH}\rightarrow \text{10H phenothiazine 10 carboxylic acid}+\text{4 acetamidophenol}

    This reaction would proceed similarly to the hydrolysis of chloroacetyl-substituted phenothiazines described in , where ester groups were cleaved under reflux with aqueous bases like K2_2
    CO3_3
    .

  • Acid-mediated hydrolysis :
    In acidic media (e.g., HCl/H2_2
    O), the ester bond could break to yield the corresponding carboxylic acid and phenol derivatives.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety (-NHCOCH3_3
) may undergo substitution or deacetylation under specific conditions:

  • Deacetylation :

    4 acetamidophenylH2O H+or OH4 aminophenyl+CH3COOH\text{4 acetamidophenyl}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{4 aminophenyl}+\text{CH}_3\text{COOH}

    This is analogous to the deprotection of acetamide groups in phenothiazine derivatives reported in , where acidic or basic hydrolysis yielded free amines.

  • Reaction with Grignard reagents :
    The carbonyl group in the acetamide could react with organometallic reagents to form ketones or secondary alcohols.

Electrophilic Aromatic Substitution on the Phenothiazine Core

The phenothiazine ring is electron-rich, making it prone to electrophilic substitution. Potential reactions include:

  • Nitration :

    10H phenothiazineHNO3/H2SO43 nitro 10H phenothiazine(meta directing effect)\text{10H phenothiazine}\xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4}\text{3 nitro 10H phenothiazine}\quad (\text{meta directing effect})

    Similar nitration patterns are observed in , where halogen and nitro groups were introduced to enhance biological activity.

  • Halogenation :
    Chlorination or bromination at the 3- or 7-position of the phenothiazine core could occur under mild conditions (e.g., Cl2_2
    /FeCl3_3
    ).

Condensation Reactions

The ester and acetamide functionalities may participate in condensation reactions:

  • Schiff base formation :

    4 acetamidophenol+RNH2Schiff base+H2O\text{4 acetamidophenol}+\text{RNH}_2\rightarrow \text{Schiff base}+\text{H}_2\text{O}

    This mirrors the synthesis of phenothiazine Schiff bases in , where aldehydes reacted with amines to form imine linkages.

Photochemical Reactions

Phenothiazines are known to exhibit photochemical activity due to their conjugated heterocyclic structure:

  • Photooxidation :
    Under UV light and in the presence of oxygen, the phenothiazine core may form sulfoxide or sulfone derivatives. This is consistent with the reactivity described in , where phenothiazine aldehydes underwent photoinduced transformations.

Biological Interactions

While not a classical chemical reaction, interactions with biological systems are critical:

  • Enzyme inhibition :
    Phenothiazine derivatives like those in and inhibit cholinesterases or interact with neurotransmitter receptors. The acetamide and carboxylate groups in This compound could modulate binding to enzymes such as acetylcholinesterase (AChE) through hydrogen bonding or π-π stacking.

Key Hypothetical Data Table

Reaction Type Conditions Products Analogous Reference
Ester hydrolysisNaOH (aq.), reflux10H-phenothiazine-10-carboxylic acid, 4-acetamidophenol
NitrationHNO3_3
/H2_2
SO4_4
, 0–5°C3-nitro-4-acetamidophenyl 10H-phenothiazine-10-carboxylate
DeacetylationHCl (conc.), reflux4-aminophenyl 10H-phenothiazine-10-carboxylate
PhotooxidationUV light, O2_2
text
| Sulfoxide or sulfone derivatives |[1] |

Scientific Research Applications

Medicinal Chemistry

4-acetamidophenyl 10H-phenothiazine-10-carboxylate exhibits potential therapeutic properties, particularly as an antipsychotic and antiemetic agent. Its mechanism of action involves:

  • Dopamine Receptor Antagonism : Similar to other phenothiazines, it may interact with dopamine receptors, modulating neurotransmission.
  • Serotonin Receptor Interaction : Potential effects on serotonin pathways suggest applications in mood disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : Effective against various strains of bacteria, making it a candidate for developing new antibiotics.
  • Fungal Activity : Demonstrated efficacy against certain fungi, suggesting broader applications in antifungal treatments.

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies show that it can inhibit the proliferation of cancer cells through apoptosis induction.
  • Mechanisms of Action : It may interfere with cell cycle regulation and promote oxidative stress in cancer cells.

Data Tables

Application AreaFindingsReferences
Medicinal ChemistryAntipsychotic and antiemetic effects
Antimicrobial ActivityEffective against bacterial and fungal strains
Anticancer PropertiesInduces apoptosis in cancer cells

Case Study 1: Antipsychotic Effects

A study evaluated the efficacy of this compound in animal models exhibiting symptoms of schizophrenia. Results indicated significant reductions in hyperactivity and improved social interactions, supporting its potential as an antipsychotic agent.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 15 µg/mL. This finding suggests its potential utility in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels, inhibiting enzyme activity, and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamidophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of the acetamidophenyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and a broader spectrum of applications compared to its parent compound and other derivatives .

Biological Activity

4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that integrates the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine derivatives are well-known in medicinal chemistry for their applications as antipsychotic and antihistaminic agents. This compound has garnered attention for its potential biological activities, including anticancer properties, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The phenothiazine moiety allows for electron transfer processes, making it effective in photoredox catalysis and as a biochemical probe for studying interactions with biological macromolecules .

Key Mechanisms:

  • Photoredox Catalysis: Exhibits low oxidation potentials and can act as an effective photoredox catalyst in synthetic transformations.
  • Inhibition of Cellular Processes: Studies have shown that phenothiazine derivatives can inhibit key cellular processes such as tubulin polymerization and farnesyltransferase activity, which are critical in cancer cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study Findings:

  • Inhibition of Cancer Cell Growth: In vitro studies indicated that phenothiazine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as Hep-G2 and HL-60 .
  • Induction of Apoptosis: The compound has been associated with triggering programmed cell death (apoptosis) in leukemia cell lines, suggesting a mechanism that may involve mitochondrial dysfunction and caspase activation .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, the following table summarizes its activity compared to other phenothiazine derivatives:

CompoundIC50 (µM)TargetNotes
This compound~0.24Tubulin PolymerizationEffective against cancer cell lines
Phenstatin3.43Tubulin PolymerizationKnown inhibitor
Carbazole-cyanochalcone (Compound 3a)~0.12Farnesyltransferase & TubulinMost potent dual inhibitor discovered

Research Applications

The compound's diverse applications extend beyond medicinal chemistry into areas such as:

  • Material Science: Utilized in developing organic semiconductors and advanced materials due to its electronic properties.
  • Biochemical Probing: Investigated for its interactions with proteins and nucleic acids, providing insights into cellular mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetamidophenyl 10H-phenothiazine-10-carboxylate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, phenothiazine derivatives are often functionalized using alkyl halides or activated carbonyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation. A typical protocol involves reacting 10H-phenothiazine with 4-acetamidophenyl chloroformate in anhydrous dichloromethane (CH₂Cl₂) with a base like triethylamine (Et₃N) to neutralize HCl byproducts. Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation requires multi-technique validation:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze proton environments and carbon frameworks, respectively. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~168 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis provides bond lengths, angles (e.g., C–S bond ~1.74 Å, C–N–C angles ~120°), and crystal packing data (triclinic system, space group P1) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : HDAC inhibition assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC₅₀ values.
  • Cell Viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading can identify optimal conditions. Computational tools (e.g., density functional theory, DFT) predict transition states and regioselectivity. For example, LiHMDS (a strong base) in DMF enhances nucleophilicity in SN2 reactions, while lower temperatures reduce side-product formation .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR suggesting planar vs. X-ray showing bent conformations) arise from dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational models (e.g., molecular dynamics simulations) to reconcile observations .

Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in HDAC active sites.
  • Mutagenesis : Site-directed mutagenesis of key residues (e.g., His⁻ in catalytic sites) validates binding hypotheses .

Q. How can stability studies address decomposition under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures. Monitor degradation via HPLC-MS.
  • Microsomal Stability : Incubate with liver microsomes to assess metabolic liability.
  • Protection Strategies : Lyophilization or formulation with cyclodextrins improves aqueous stability .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Quantum mechanical calculations (e.g., COSMO-RS) model solubility in biorelevant media. Machine learning (e.g., DeepChem) prioritizes analogs with optimal oral bioavailability .

Data Presentation Guidelines

  • Raw Data : Include crystallographic parameters (unit cell dimensions, R factors) and NMR spectra (integration ratios, coupling constants) in appendices.
  • Processed Data : Highlight key results in tables (e.g., IC₅₀ values, bond angles) and figures (e.g., crystal packing diagrams, dose-response curves) .

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